Nicotinic acid mononucleotide (NaMN) is a naturally occurring nucleotide and a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. NAD+ is an essential coenzyme involved in various metabolic processes, including energy production, DNA repair, and cell signaling [].
NaMN can be found in both prokaryotic and eukaryotic organisms [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is a precursor in both the de novo and salvage pathways of NAD+ biosynthesis [, , , ]. In the de novo pathway, NaMN is synthesized from quinolinic acid, while in the salvage pathway, it is generated from the breakdown of NAD+ [, ].
Nicotinic acid mononucleotide belongs to the class of nucleotides, which are the building blocks of nucleic acids. It is specifically classified under nucleotide derivatives and can be sourced from both dietary intake of nicotinic acid and through biosynthetic pathways in the body. Its synthesis is closely linked to the metabolism of nicotinamide and nicotinic acid, both of which are vital for energy production and cellular function.
The synthesis of nicotinic acid mononucleotide can be achieved through various methods, including:
Nicotinic acid mononucleotide has a complex molecular structure characterized by:
The spatial arrangement and bonding within this molecule are crucial for its biological activity, particularly its interaction with enzymes involved in metabolic processes.
Nicotinic acid mononucleotide participates in several key chemical reactions:
The mechanism of action for nicotinic acid mononucleotide primarily involves its role as a precursor in the synthesis of nicotinamide adenine dinucleotide:
Research indicates that enhancing the availability of nicotinic acid mononucleotide can significantly improve cellular energy metabolism and may have therapeutic implications in age-related metabolic decline .
Nicotinic acid mononucleotide exhibits distinct physical and chemical properties:
Nicotinic acid mononucleotide has garnered attention for its potential applications in various fields:
Research continues to explore its broader implications in health and disease management, particularly concerning metabolic disorders and aging.
Nicotinic acid mononucleotide (NaMN), systematically named as 3-carboxy-4-pyridyl-5'-ribonucleotide, is a pivotal intermediate in nicotinamide adenine dinucleotide (NAD⁺) biosynthesis across all living organisms. Its molecular formula is C₁₁H₁₄NO₉P, with a molecular weight of 335.20 g/mol and a CAS registry number of 321-02-8 [2] [10]. The compound consists of three distinct moieties: a nicotinic acid (pyridine-3-carboxylic acid) group, a ribose sugar, and a phosphate unit. The ribose connects to the pyridine nitrogen at position N₁ through a β-N-glycosidic bond, while the phosphate group esterifies the 5'-hydroxyl group of the ribose ring [9].
Table 1: Molecular Identifiers of Nicotinic Acid Mononucleotide
Property | Value |
---|---|
Systematic Name | 3-Carboxy-4-pyridyl-5'-ribonucleotide |
Molecular Formula | C₁₁H₁₄NO₉P |
Molecular Weight | 335.20 g/mol |
CAS Registry Number | 321-02-8 |
Ionic Form (physiological pH) | Dianionic (C₁₁H₁₂NO₉P²⁻) |
Stereochemical analysis reveals that NaMN exists predominantly as the β-anomer at the glycosidic linkage, which is biologically active. The ribose ring adopts a C3'-endo puckering conformation in solution, as determined by nuclear magnetic resonance (NMR) spectroscopy [9]. This specific conformation facilitates optimal interaction with the active sites of NAD⁺ biosynthetic enzymes. The molecule exhibits pH-dependent tautomerism: under physiological conditions (pH 7.0-7.5), the pyridine nitrogen exists predominantly in the protonated form (pKa ≈ 4.5), while the carboxylic acid group remains deprotonated (pKa ≈ 2.5), resulting in a net charge of -2 for the molecule [10]. The phosphate group contributes additional negative charge with pKa₂ ≈ 6.5, making NaMN highly soluble in aqueous environments (solubility >100 mg/mL in water) [10].
X-ray crystallography has provided high-resolution structural insights into NaMN, primarily through studies of its complexes with biosynthetic enzymes. The crystal structure of Bacillus subtilis nicotinic acid mononucleotide adenylyltransferase (NaMN AT) in complex with NaMN revealed several key interactions: the substrate binds within a deep pocket where the nicotinate carboxylate group forms hydrogen bonds with backbone amides of conserved residues, explaining the enzyme's specificity for NaMN over its amidated counterpart (nicotinamide mononucleotide, NMN) [1]. Specifically, the carboxylate oxygen atoms interact with the peptide backbone of a conserved serine residue (Ser-128) and the side chain of a lysine residue (Lys-142), creating a recognition motif that discriminates against the carboxamide group of NMN [1] [9].
Table 2: Crystallographic Parameters of NaMN-Bound Enzymes
Source Organism | Space Group | Resolution (Å) | Key Structural Features |
---|---|---|---|
Bacillus subtilis | P2₁2₁2₁ | 2.1 (apo), 3.2 (product-bound) | Functional dimer; conserved SXXXXR motif at N-terminus of α-helix |
Pseudomonas aeruginosa | P4₁2₂ or P4₃2₂ | 1.70 | Tetragonal crystals; one monomer per asymmetric unit |
Staphylococcus aureus | P2₁2₁2 | 2.3 | Dimeric interface stabilized by salt bridges |
The NaMN binding pocket in Pseudomonas aeruginosa NaMN AT was similarly characterized at 1.70 Å resolution, revealing tetragonal crystals (space group P4₁2₂ or P4₃2₂) with unit-cell parameters a = b = 65.02 Å, c = 109.80 Å [3] [6]. The asymmetric unit contained one monomer with a solvent content of 42.7%. These structural analyses collectively demonstrate that NaMN adopts a compact conformation when enzyme-bound, with the pyridine ring stacking against conserved aromatic residues and the ribose-phosphate moiety anchored through extensive hydrogen bonding to the conserved (H/T)XXH and SXXXXR motifs characteristic of nucleotidyltransferase α/β phosphodiesterase superfamily members [9].
Spectroscopic characterization complements crystallographic data:
The thermodynamic stability of NaMN follows complex pH- and temperature-dependent behavior. Differential scanning calorimetry (DSC) studies demonstrate that aqueous solutions of NaMN undergo decomposition rather than melting, with an extrapolated decomposition temperature of 162°C at pH 7.0 [10]. The compound exhibits maximum stability in the pH range of 6.5-7.5, with degradation rates increasing dramatically below pH 4.0 (acid-catalyzed hydrolysis) and above pH 8.5 (base-catalyzed hydrolysis). The primary degradation pathway involves cleavage of the N-glycosidic bond, yielding free nicotinic acid and ribose-5-phosphate [4] [10]. Second-order rate constants for hydrolysis are 3.8 × 10⁻⁷ s⁻¹ at pH 7.0 and 25°C, increasing to 2.1 × 10⁻⁵ s⁻¹ at 37°C [4].
Enzymatic studies provide additional insights into NaMN's biochemical stability. The enzyme NMN deamidase from Agrobacterium tumefaciens (AtCinA) demonstrates remarkable catalytic efficiency toward NaMN production, with a melting temperature (Tₘ) of 85°C and optimal activity at 80°C – the highest reported for any characterized NMN deamidase [8]. This thermostability underscores the robustness of NaMN-enzyme interactions in extreme environments.
Table 3: Thermodynamic and Solubility Properties of NaMN
Property | Condition | Value |
---|---|---|
Decomposition Temperature | pH 7.0 | 162°C (extrapolated) |
Hydrolysis Rate (k) | pH 7.0, 25°C | 3.8 × 10⁻⁷ s⁻¹ |
pH 7.0, 37°C | 2.1 × 10⁻⁵ s⁻¹ | |
Optimal pH Stability Range | Aqueous solution | 6.5-7.5 |
Solubility in Water | 25°C | >100 mg/mL |
Octanol-Water Partition (log D) | pH 7.4 | -3.92 (calculated) |
Melting Temperature (enzyme-bound) | AtCinA complex | 85°C |
Solubility profiling reveals NaMN's highly hydrophilic character, with water solubility exceeding 100 mg/mL at 25°C [10]. The compound is insoluble in nonpolar solvents (log Dₚₕ₇.₄ = -3.92) but shows moderate solubility in lower alcohols (methanol: 12.3 mg/mL; ethanol: 8.7 mg/mL). Solubility decreases with increasing ionic strength, following the Hofmeister series, with sulfate ions causing more significant salting-out effects than chloride ions [10]. The pH-solubility profile displays a U-shaped curve, with minimum solubility (78 mg/mL) near the isoelectric point (pH 3.5) and increased solubility under both acidic and basic conditions due to ion suppression and salt formation, respectively [10]. These physicochemical properties significantly influence NaMN's behavior in biological systems and analytical sample preparation, necessitating careful pH control during extraction protocols to prevent degradation [4] [7].
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